molecular formula C18H18N2O3 B11540974 N-[2-(morpholine-4-carbonyl)phenyl]benzamide

N-[2-(morpholine-4-carbonyl)phenyl]benzamide

Cat. No.: B11540974
M. Wt: 310.3 g/mol
InChI Key: UOBHDVAPFJCJLP-UHFFFAOYSA-N
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Description

N-[2-(morpholine-4-carbonyl)phenyl]benzamide, also known by its chemical formula C20H20N2O3 , is a compound with diverse applications. Its structure consists of a benzene ring attached to a phenylvinyl group, which in turn contains a morpholine-4-carbonyl substituent. Let’s explore its properties and uses further.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to N-[2-(morpholine-4-carbonyl)phenyl]benzamide. One common method involves the reaction of 4-bromobenzoyl chloride with morpholine-4-carboxamide, followed by cyclization to form the desired compound. Alternatively, coupling reactions between 2-phenylvinylboronic acid and morpholine-4-carbonyl chloride can yield this compound.

Industrial Production:: While not widely produced on an industrial scale, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

N-[2-(morpholine-4-carbonyl)phenyl]benzamide participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the carbonyl carbon or the morpholine nitrogen.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the phenylvinyl moiety may lead to various products.

Common reagents include morpholine, boronic acids, and various halides. The major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis due to its versatile reactivity.
  • Investigated for its potential in designing new ligands for metal complexes.
Biology and Medicine:: Industry::
  • Limited industrial applications, but its reactivity makes it valuable for custom synthesis.

Mechanism of Action

The exact mechanism of N-[2-(morpholine-4-carbonyl)phenyl]benzamide’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[2-(morpholine-4-carbonyl)phenyl]benzamide is relatively rare, similar compounds include:

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H18N2O3/c21-17(14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(22)20-10-12-23-13-11-20/h1-9H,10-13H2,(H,19,21)

InChI Key

UOBHDVAPFJCJLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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